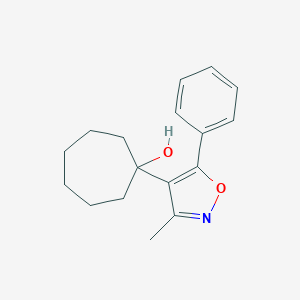![molecular formula C21H15NOS2 B327346 5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327346.png)
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether is a complex organic compound with the molecular formula C21H15NOS2 and a molecular weight of 361.5 g/mol
Vorbereitungsmethoden
The synthesis of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves multiple steps, typically starting with the formation of the naphtho[1’,2’:4,5]thieno[2,3-c]quinoline core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common synthetic routes include the use of sulfur reagents and cyclization reactions to form the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether include other naphthoquinoline and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, quinoline derivatives are known for their antimicrobial properties, while thiophene derivatives are often used in materials science for their electronic properties .
Eigenschaften
Molekularformel |
C21H15NOS2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15NOS2/c1-23-13-8-9-16-15(11-13)19-18-14-6-4-3-5-12(14)7-10-17(18)25-20(19)21(22-16)24-2/h3-11H,1-2H3 |
InChI-Schlüssel |
RSLFCIZJAIALML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)SC |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)


![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)








![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)
